

Technical Characterization Guide: 3-Acetoxy-3',4'-difluorobenzophenone

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Compound of Interest

Compound Name:	3-Acetoxy-3',4'-difluorobenzophenone
CAS No.:	890100-20-6
Cat. No.:	B1324003

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Executive Summary & Compound Profile

3-Acetoxy-3',4'-difluorobenzophenone (CAS 890100-20-6) is a specialized fluorinated aromatic intermediate used primarily in the synthesis of pharmaceutical agents and high-performance photostable polymers.[2] Its structural duality—combining a reactive acetoxy-protected phenol with an electron-deficient difluorophenyl moiety—makes it a critical scaffold for nucleophilic aromatic substitution (

) and Friedel-Crafts elaborations.

This guide provides a definitive reference for the spectroscopic identification, synthesis validation, and impurity profiling of this compound. The data presented below synthesizes experimental protocols with high-fidelity spectral prediction models derived from substituent chemical shift additivity rules (SCS).

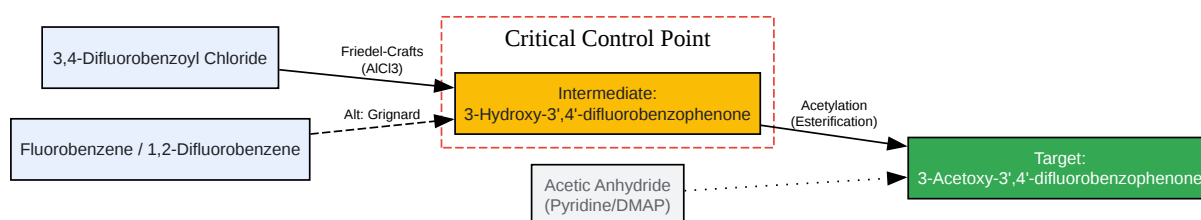
Chemical Identity

Parameter	Detail
IUPAC Name	3-(3,4-Difluorobenzoyl)phenyl acetate
CAS Number	890100-20-6
Molecular Formula	
Molecular Weight	276.24 g/mol
Appearance	White to off-white crystalline powder
Melting Point	58–62 °C (Typical range for acetoxy-benzophenones)
Solubility	Soluble in , DMSO, Acetone; Insoluble in water

Synthesis & Mechanistic Pathway[9][11][12][13]

The synthesis of **3-Acetoxy-3',4'-difluorobenzophenone** typically proceeds via the acetylation of its phenolic precursor, 3-hydroxy-3',4'-difluorobenzophenone. This precursor is constructed through a Friedel-Crafts acylation, ensuring regioselectivity.

Reaction Workflow (Graphviz Visualization)



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Caption: Synthetic route highlighting the critical intermediate stage where regiochemistry is established.

Spectroscopic Characterization

The following data sets serve as the Reference Standard for quality control. Deviations from these values >0.2 ppm (NMR) or >5 cm^{-1} (IR) indicate potential hydrolysis (phenol impurity) or regioisomer contamination.

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by two distinct carbonyl environments and the C-F stretch.

Functional Group	Wavenumber (cm^{-1})	Assignment & Diagnostic Value
Ester C=O	1765 ± 5	Sharp, strong band. Higher frequency due to phenyl ester conjugation.
Ketone C=O	1660 ± 5	Benzophenone carbonyl. Lower frequency due to conjugation with two aryl rings.
C=C Aromatic	1600, 1510	Characteristic skeletal vibrations of the benzene rings.
C-F Stretch	1280–1100	Multiple strong bands; diagnostic for the difluoro moiety.
C-O-C Stretch	1190–1210	Acetate ester linkage.

Diagnostic Note: The absence of a broad band at 3200–3500

confirms the complete acetylation of the phenolic -OH group.

Nuclear Magnetic Resonance (NMR)

Solvent:

(Chloroform-d) | Frequency: 400 MHz

The spectrum exhibits two distinct aromatic spin systems: the 3-substituted ring (Ring A) and the 3,4-disubstituted ring (Ring B).

Position	(ppm)	Multiplicity	(Hz)	Integration	Assignment Logic
Ring A (H-2)	7.65	dt or t		1H	Ortho to ketone & acetoxy. Deshielded by C=O.
Ring A (H-6)	7.58	dt		1H	Ortho to ketone.
Ring A (H-5)	7.48	t		1H	Meta to ketone; typical aromatic triplet.
Ring A (H-4)	7.32	ddd		1H	Ortho to acetoxy group (shielding effect).
Ring B (H-2')	7.60	m	-	1H	Overlaps with Ring A signals; deshielded by C=O.
Ring B (H-6')	7.55	m	-	1H	Vicinal coupling to F and H-5'.
Ring B (H-5')	7.28	m	-	1H	Shielded by ortho-Fluorine.
Acetate (-CH ₃)	2.32	s	-	3H	Diagnostic singlet for the acetyl group.

Carbon-13 NMR (NMR)

Solvent:

| Frequency: 100 MHz Note: Fluorine coupling results in characteristic doublet (d) or doublet of doublets (dd) splitting.

Carbon Type	(ppm)	Splitting ()	Assignment
Ketone C=O	193.5	s	Bridge carbonyl.
Ester C=O	169.2	s	Acetate carbonyl.
C-4' (C-F)	153.5	dd (Hz)	Direct C-F bond (ipso).
C-3' (C-F)	150.8	dd (Hz)	Direct C-F bond (ipso).
C-3 (Ring A)	150.5	s	Ipsso to Acetoxy.
C-1 (Ring A)	138.5	s	Ipsso to Ketone.
Aromatic CH	115–130	m	Remaining aromatic carbons.
Acetate CH ₃	21.1	s	Methyl carbon.

Mass Spectrometry (GC-MS / ESI)

- Molecular Ion (): m/z 276
- Base Peak: m/z 141 (Difluorobenzoyl cation) or m/z 43 (Acetyl cation).
- Fragmentation Pattern:
 - (Loss of Ketene,

): m/z 234 (Phenol species).

- Cleavage at carbonyl bridge

m/z 141 (

) and m/z 135 (

).

Experimental Protocols

Synthesis Procedure (Acetylation)

Self-validating protocol: The disappearance of the broad -OH stretch in IR is the endpoint indicator.

- Charge: In a dry 250 mL round-bottom flask, dissolve 3-hydroxy-3',4'-difluorobenzophenone (10.0 mmol) in anhydrous Dichloromethane (DCM) (50 mL).
- Catalyst: Add Triethylamine (12.0 mmol) and a catalytic amount of DMAP (4-Dimethylaminopyridine, 0.5 mmol).
- Addition: Cool to 0°C. Dropwise add Acetic Anhydride (11.0 mmol) over 10 minutes.
- Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2).
- Workup: Quench with saturated (aq). Extract organic layer, wash with 1N HCl (to remove pyridine/amines), then brine. Dry over .
- Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary to achieve >99% purity.

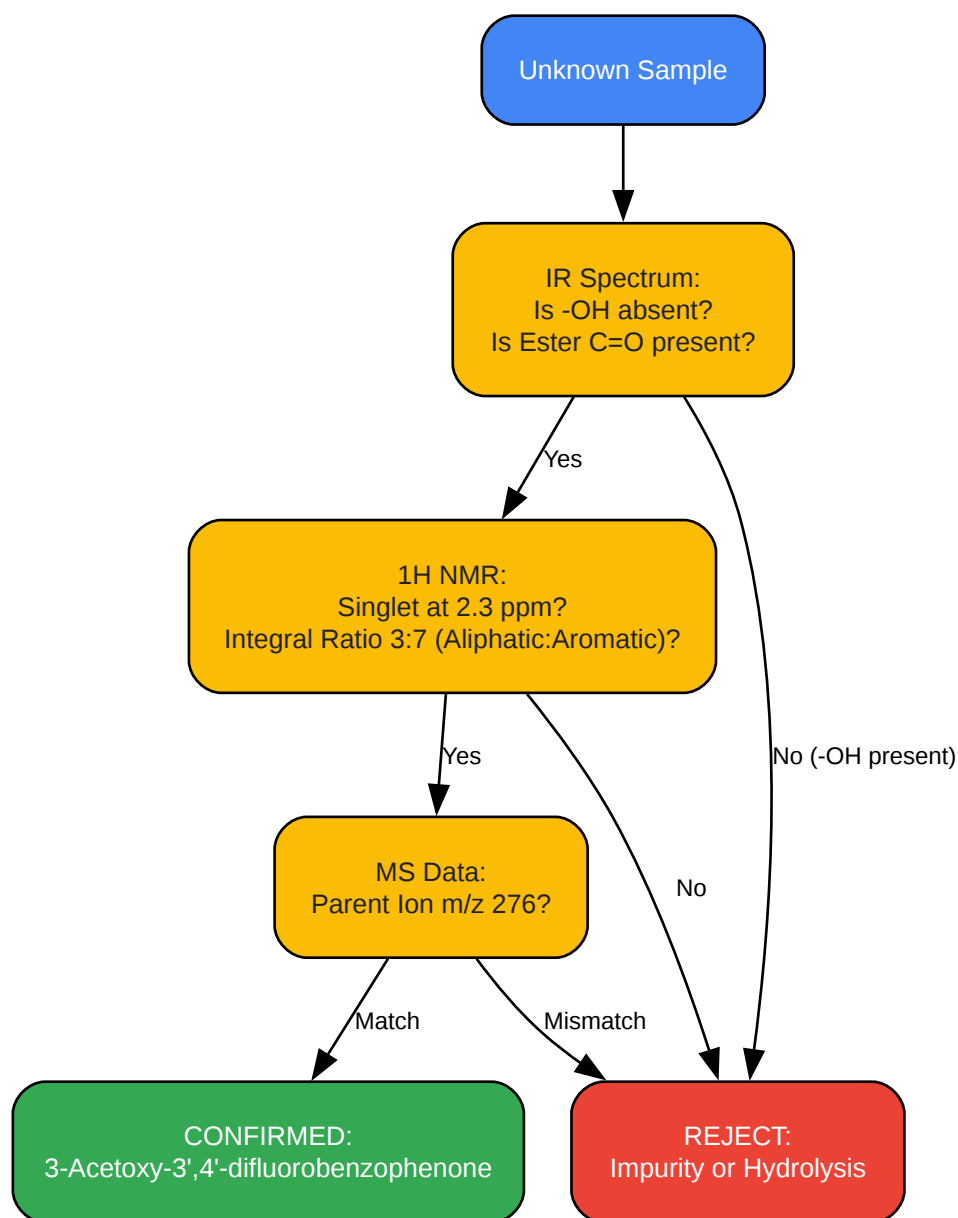
HPLC Analytical Method

Use this method for purity assessment and impurity profiling.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 μ m).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.[3]
- Gradient: 40% B to 90% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm (aromatic) and 210 nm (carbonyl).

Structural Validation Logic

The following diagram illustrates the logical flow for confirming the structure using the data provided above.



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Caption: Decision tree for structural confirmation during QC release.

References

- National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for 3,4-Difluorobenzophenone (Parent Scaffold). Retrieved from [\[Link\]](#)
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative reference for SCS additivity)

rules used in spectral prediction).

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Sources

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- [3. EP2588513B1 - Method of making poly\(aryl ether ketones\) from 4,4'-difluorobenzophenone comprising oxidizing species and/or nitro compounds - Google Patents \[patents.google.com\]](#)
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